molecular formula C19H30N2O3 B14327303 3-(8-Aminooctyl)-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one CAS No. 107196-95-2

3-(8-Aminooctyl)-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one

Cat. No.: B14327303
CAS No.: 107196-95-2
M. Wt: 334.5 g/mol
InChI Key: ZRKKTOQHTIZHGQ-UHFFFAOYSA-N
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Description

3-(8-Aminooctyl)-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one is a complex organic compound with a unique structure that includes an oxazolidinone ring, a phenyl group, and an aminooctyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-Aminooctyl)-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one typically involves multiple steps:

    Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.

    Attachment of the Aminooctyl Side Chain: This step involves the nucleophilic substitution of an appropriate halide with an aminooctyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The oxazolidinone ring can be reduced to form an amino alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halides or sulfonates are often used as leaving groups in substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amino alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(8-Aminooctyl)-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(8-Aminooctyl)-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxazolidinone ring can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one: Lacks the aminooctyl side chain.

    3-(8-Aminooctyl)-4-hydroxy-5,5-dimethyl-1,3-oxazolidin-2-one: Lacks the phenyl group.

    3-(8-Aminooctyl)-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-thiazolidin-2-one: Contains a thiazolidinone ring instead of an oxazolidinone ring.

Uniqueness

The presence of both the phenyl group and the aminooctyl side chain in 3-(8-Aminooctyl)-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one makes it unique. This combination of functional groups provides a distinct set of chemical and biological properties that are not found in the similar compounds listed above.

Properties

CAS No.

107196-95-2

Molecular Formula

C19H30N2O3

Molecular Weight

334.5 g/mol

IUPAC Name

3-(8-aminooctyl)-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C19H30N2O3/c1-18(2)19(23,16-12-8-7-9-13-16)21(17(22)24-18)15-11-6-4-3-5-10-14-20/h7-9,12-13,23H,3-6,10-11,14-15,20H2,1-2H3

InChI Key

ZRKKTOQHTIZHGQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N(C(=O)O1)CCCCCCCCN)(C2=CC=CC=C2)O)C

Origin of Product

United States

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